molecular formula C22H20ClN3O B2374929 2-(2-chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 339101-26-7

2-(2-chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No.: B2374929
CAS No.: 339101-26-7
M. Wt: 377.87
InChI Key: NNJFQKSYJGTHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C22H20ClN3O and its molecular weight is 377.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Cytotoxic Properties

  • Antibacterial and Cytotoxic Studies : Research indicates that N-heterocyclic carbene-silver complexes, which include derivatives similar to the chemical , exhibit significant antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. These complexes also demonstrate cytotoxicity against Caki-1 cell lines, suggesting potential applications in antibacterial treatments and cancer research (Patil et al., 2010).

Synthesis and Characterization

  • Synthesis Routes : A study described the synthesis of compounds structurally related to the specified chemical, providing valuable insights into possible synthetic routes and the chemical properties of such compounds (Yang, 2008).
  • Microwave Synthesis : Another approach involves microwave synthesis of benzimidazole derivatives, highlighting an efficient method for synthesizing compounds with a benzimidazole structure (Liu Jianhong, 2006).

Corrosion Inhibition

  • Iron Corrosion Inhibition : Benzimidazole derivatives, including structures similar to the chemical , have been studied for their inhibitory action against iron corrosion in hydrochloric acid solutions. This suggests potential applications in materials science and corrosion prevention (Khaled, 2003).

Green Chemistry Applications

  • Green Metric Evaluation : The synthesis of related compounds has been evaluated for its green metrics, assessing parameters like atom economy and waste generation. This research is crucial for developing environmentally sustainable chemical processes (Gilbile et al., 2017).

Antimicrobial Agents

  • Potential Antimicrobial Agents : Substituted pyrimido[1,6-a]-benzimidazoles, which are structurally related, have been synthesized and considered as potential antimicrobial agents (Badawey et al., 1989).

Fluorescent Properties and Bioorganic Chemistry

  • Fluorescent Properties : Some derivatives have been synthesized and evaluated for their fluorescent properties, indicating potential applications in materials science and bioorganic chemistry (Rangnekar & Rajadhyaksha, 1986).

Chelating Agents

  • Chelating Agents Synthesis : The synthesis of chelating agents involving benzimidazole structures suggests applications in coordination chemistry and metallurgy (Addison & Burke, 1981).

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O/c1-14-10-19-20(11-15(14)2)26(13-16-6-4-7-17(12-16)27-3)22(25-19)18-8-5-9-24-21(18)23/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJFQKSYJGTHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.